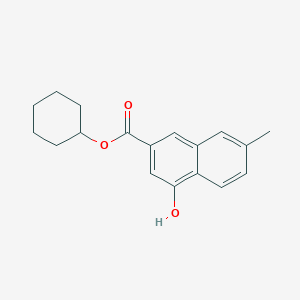

4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester

Description

4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester (CAS: 350047-72-2) is a synthetic naphthalene derivative characterized by a hydroxy group at position 4, a methyl substituent at position 7, and a cyclohexyl ester moiety at the carboxylic acid position (C-2) of the naphthalene ring. Its esterification with cyclohexanol enhances lipophilicity, which may improve membrane permeability and metabolic stability compared to simpler esters .

Properties

IUPAC Name |

cyclohexyl 4-hydroxy-7-methylnaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-12-7-8-16-13(9-12)10-14(11-17(16)19)18(20)21-15-5-3-2-4-6-15/h7-11,15,19H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBZZOUEOAFPDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2C=C1)O)C(=O)OC3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester typically involves the following steps:

Naphthalene Derivative Synthesis: Starting with naphthalene, the compound undergoes a series of reactions to introduce the desired substituents.

Methylation: The methyl group at the 7-position is introduced using methylating agents like methyl iodide in the presence of a base.

Esterification: The carboxylic acid group is converted to its cyclohexyl ester form using cyclohexanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to a carboxylic acid.

Reduction: The compound can be reduced to remove the hydroxyl group or other substituents.

Substitution: The hydrogen atoms on the naphthalene ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst can be used.

Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using appropriate reagents and conditions.

Major Products Formed:

Oxidation: Formation of 4-carboxy-7-methyl-naphthalene-2-carboxylic acid.

Reduction: Formation of 4-hydroxy-7-methyl-naphthalene-2-carboxylic acid.

Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 4-hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester, a comparative analysis with structurally related compounds is provided below.

Structural Analogs

Key Observations:

- Methoxy groups are stronger electron donors, which may influence reactivity and binding affinity .

- Ester Group Impact : Cyclohexyl esters, as seen in the target compound and cyclohexyl cinnamate, confer higher steric hindrance than methyl esters (e.g., 8-O-acetylshanzhiside methyl ester ), slowing hydrolysis and enhancing stability in biological systems.

Functional and Application Differences

- Medicinal vs. Agricultural Use : While the target compound is tailored for medicinal applications, cyclohexyl esters of oxalic acid (e.g., cyclohexyl dodecyl ester) are linked to plant growth promotion via microbial volatile organic compounds (MVOCs) .

- Toxicity Profile : The bulky 1,1,3,3-tetramethylbutyl substituent in 2-naphthalenecarboxylic acid (CAS: 188854-64-0) correlates with acute oral toxicity (H302) and respiratory irritation (H335), suggesting that substituent size and hydrophobicity influence hazard profiles . In contrast, the target compound’s safety data remain unspecified.

Halogenated vs. Non-Halogenated Esters

The absence of halogens in the target compound may reduce ecological risks but could limit applications in pesticidal or industrial contexts.

Physicochemical Properties

- Lipophilicity: The cyclohexyl ester group increases logP (octanol-water partition coefficient) compared to methyl esters, favoring blood-brain barrier penetration.

- Stability : Cyclohexyl esters resist enzymatic hydrolysis better than linear alkyl esters (e.g., methyl or ethyl), as demonstrated in microbial MVOC studies .

Biological Activity

4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester is a synthetic compound belonging to the class of naphthalene derivatives. Its chemical structure includes a hydroxyl group at the 4-position, a methyl group at the 7-position, and a cyclohexyl ester group at the 2-position of the carboxylic acid moiety. This compound has gained attention for its significant biological activities, particularly in the field of medicinal chemistry.

The primary biological activity of 4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester is attributed to its ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, which is the formation of new blood vessels. By inhibiting VEGFR-2, the compound disrupts signaling pathways essential for tumor growth and vascularization. This mechanism leads to several biological effects:

- Inhibition of Endothelial Cell Functions : The compound significantly inhibits endothelial cell proliferation, migration, and tube formation.

- Tumor Growth Suppression : It has been shown to suppress tumor cell growth and metastasis in preclinical models.

- Enhancement of Chemotherapy and Radiotherapy : The compound enhances the efficacy of traditional cancer treatments and induces apoptosis in cancer cells.

Comparative Biological Activity

The following table summarizes the biological activities of 4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester compared to structurally similar compounds:

| Compound Name | VEGFR-2 Inhibition | Unique Properties |

|---|---|---|

| 4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester | Significant | Induces apoptosis in cancer cells |

| 4-Hydroxy-7-methyl-naphthalene-1-carboxylic acid | Moderate | Less potent against VEGFR-2 |

| 6-[4-Hydroxy-3-(1-methyl-cyclohexyl)-phenyl]-naphthalene-2-carboxylic acid | Limited | Different target interactions |

| 2-Hydroxy-7-methoxy-5-methyl-naphthalene-1-carboxylic acid | Minimal | Altered solubility properties |

Case Studies and Research Findings

Research studies have demonstrated the efficacy of 4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester in various experimental models:

- In Vitro Studies : In endothelial cell cultures, treatment with this compound resulted in a dose-dependent decrease in cell proliferation and migration, indicating its potential as an anti-angiogenic agent.

- Animal Models : In xenograft models of cancer, administration of this compound led to reduced tumor volume and weight, corroborating its role as an inhibitor of tumor growth.

- Combination Therapies : Studies have shown that when combined with standard chemotherapy agents, this compound enhances the overall therapeutic effect while reducing side effects associated with high doses of chemotherapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.